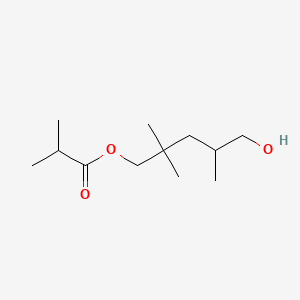

Hydroxy-2,2,4-trimethylpentyl isobutyrate

Description

Contextualization within Ester Chemistry and Organic Synthesis Research

In the broad field of ester chemistry, Hydroxy-2,2,4-trimethylpentyl isobutyrate is a prime example of a monoester derived from a diol. scirp.org Its synthesis is a classic illustration of the Tishchenko and Claisen-Tishchenko reactions, which involve the aldol (B89426) condensation of aldehydes. scirp.orgscirp.org Specifically, it is typically formed through the self-condensation of isobutyraldehyde (B47883) in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521). google.comgoogle.com This process involves the initial formation of a C-8 aldol condensation product, which then reacts further with isobutyraldehyde. google.com

The study of this reaction is significant as it explores the pathways of aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netresearchgate.net Research in this area aims to maximize the yield of the desired monoester while minimizing the formation of by-products like 2,2,4-trimethylpentane-1,3-diol. google.comgoogle.com

Overview of Research Significance and Academic Trajectories

The primary research significance of this compound lies in its role as a key intermediate. It serves as a starting material for the preparation of other valuable chemical products, including dyes, pesticides, adhesives, and surface coatings. google.com Furthermore, it is a precursor for the synthesis of the diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol (B51712). google.com

Academic and industrial research trajectories have focused on enhancing the efficiency and selectivity of its production processes. google.com Kinetic studies of the aldol condensation of isobutyraldehyde have been conducted to develop mathematical models of the reaction, which are crucial for optimizing reactor design and performance. scirp.orgresearchgate.net Additionally, the compound has been identified in studies of natural products, having been isolated from plants such as Trichilia hirta. researchgate.netnih.gov Its derivatives have also been investigated for their properties as nonionic surfactants. researchgate.net

Structural Characterization and Isomeric Considerations

The molecular formula of this compound is C₁₂H₂₄O₃. nih.gov Its structure is characterized by a branched pentyl backbone with both a hydroxyl group and an isobutyrate ester group. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃ | nih.gov |

| Molecular Weight | 216.32 g/mol | nih.gov |

| CAS Number | 25265-77-4 (mixture of isomers) | chembk.com |

| Boiling Point | 128 °C at 20 mbar | google.com |

Commercially available this compound is typically a mixture of positional isomers. atamanchemicals.comtcichemicals.com The isobutyrate group can be located at one of two positions on the 2,2,4-trimethyl-1,3-pentanediol backbone. The primary component is 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, where the ester is at the 1-position. chembk.comchemicalbook.com However, it often contains a significant amount of the isomer 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate. chembk.comtcichemicals.comtcichemicals.com The ratio of these isomers can vary depending on the synthesis and purification methods. tcichemicals.com

The synthesis of this compound from isobutyraldehyde results in a racemic mixture. atamanchemicals.com The parent diol, 2,2,4-trimethyl-1,3-pentanediol, has chiral centers, leading to the existence of stereoisomers. atamanchemicals.com Consequently, the resulting monoester product is a mixture of different stereoisomers. atamanchemicals.com While the specific stereochemistry is not always the focus of industrial applications, the potential for stereoselectivity in aldol condensation reactions is a significant area of academic research. scirp.org The synthesis of pure enantiomers through stereoselective reactions is a continuing interest in organic chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

93951-35-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(5-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |

InChI |

InChI=1S/C12H24O3/c1-9(2)11(14)15-8-12(4,5)6-10(3)7-13/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

YXLAWAJYNCCDTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC(C)(C)CC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Aldol (B89426) Condensation Reactions in Isobutyraldehyde (B47883) Oligomerization

The initial and crucial phase in the synthesis is the self-condensation of two isobutyraldehyde molecules, a process known as aldol condensation. This reaction is fundamental to building the carbon skeleton of the final product. scirp.orgscirp.org

Alkaline catalysts are essential for promoting the aldol condensation of isobutyraldehyde. researchgate.net Strong bases, such as sodium hydroxide (B78521) (NaOH), facilitate the reaction by deprotonating the α-carbon of an isobutyraldehyde molecule. wikipedia.orgbyjus.com This deprotonation generates a nucleophilic enolate ion. wikipedia.org While various catalysts including calcium hydroxide, sodium methoxide (B1231860), and sodium ethoxide have been studied, sodium hydroxide is often selected for its efficacy. researchgate.netscientific.net The catalyst's role is to create the necessary reactive intermediate that initiates the carbon-carbon bond formation. wikipedia.orgbyjus.com

The general mechanism for base-catalyzed aldol condensation proceeds as follows:

Enolate Formation: A hydroxide ion removes an acidic alpha-hydrogen from an isobutyraldehyde molecule, forming an enolate ion. byjus.com

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second isobutyraldehyde molecule. wikipedia.orgbyjus.com

Protonation: The resulting alkoxide intermediate is then protonated by a water molecule (formed in the initial step) to yield the aldol addition product. byjus.com

The aldol condensation of two isobutyraldehyde molecules directly leads to the formation of a key intermediate, 3-hydroxy-2,2,4-trimethylpentanal. scirp.orgscirp.org This β-hydroxy aldehyde is the product of the initial carbon-carbon bond-forming step. scirp.orgrsc.org The structure of this intermediate, featuring both a hydroxyl and an aldehyde group, is pivotal for the subsequent reactions that lead to the final ester product. smolecule.com

The formation of this aldol is the first major step in the trimerization process that ultimately yields the desired hydroxyester. scirp.orgscirp.org

Tishchenko and Cannizzaro Reactions in Hydroxyester Formation

Following the aldol addition, the intermediate 3-hydroxy-2,2,4-trimethylpentanal reacts with a third molecule of isobutyraldehyde. This stage of the synthesis involves a combination of Tishchenko and Cannizzaro-type reactions, which are disproportionation reactions of aldehydes. google.comwikipedia.org

The Tishchenko reaction is responsible for the formation of the final ester, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate. organicreactions.org In this modified, or "Aldol-Tishchenko" reaction, the intermediate aldol (3-hydroxy-2,2,4-trimethylpentanal) reacts with another molecule of isobutyraldehyde. rsc.orgorganicreactions.org

The generally accepted mechanism proceeds as follows:

A hemiacetal intermediate is formed from the reaction between the aldol and a third aldehyde molecule, coordinated to the catalyst. rsc.orgorganicreactions.org

This is followed by an intramolecular 1,3-hydride shift from the hemiacetal portion to the other carbonyl group. wikipedia.org

This hydride transfer results in the simultaneous oxidation of one aldehyde group to a carboxylic acid and the reduction of the other to an alcohol, which are immediately combined to form the final ester product. organicreactions.orgpw.live

This elegant cascade reaction efficiently converts three molecules of isobutyraldehyde into the desired 1,3-diol monoester in a single pot. organicreactions.org

While the Aldol-Tishchenko pathway is dominant under optimized conditions, competing reactions can occur, leading to the formation of by-products. One such possibility is the formation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, where both hydroxyl groups of the diol are esterified. nist.gov Another potential side product is 2,6-diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol, which can form under certain conditions, particularly in a two-step process using different alkali and alkaline earth metal hydroxides. wipo.int The Cannizzaro reaction of isobutyraldehyde itself can also compete, leading to the formation of isobutyric acid and isobutyl alcohol, especially in the presence of a strong base like sodium hydroxide. wikipedia.org Careful control of reaction conditions is therefore critical to maximize the yield of the desired monoester. wipo.int

Kinetic Studies of Reaction Processes

Kinetic studies of the aldol condensation of isobutyraldehyde catalyzed by sodium hydroxide have been performed to understand the reaction rates and develop mathematical models for the process. scirp.orgscirp.orgresearchgate.net These studies confirm that the process begins with the condensation of two isobutyraldehyde molecules to form the aldol, 3-hydroxy-2,2,4-trimethylpentanal. scirp.org The rate of this reaction is dependent on factors such as temperature, catalyst concentration, and reactant concentrations. researchgate.netresearchgate.net

For instance, one study investigated the synthesis using sodium hydroxide as the catalyst and determined optimal reaction conditions through orthogonal experiments. researchgate.netscientific.net Another study focused on sodium methoxide as the catalyst and reported the conversion and selectivity under its optimal conditions. researchgate.net

Table 1: Optimal Reaction Conditions for the Synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate

| Catalyst | Catalyst Dosage | Temperature | Time | Isobutyraldehyde Conversion | Product Selectivity | Reference |

|---|---|---|---|---|---|---|

| Sodium Hydroxide | 2% | 50°C | 4h | 93.10% | 92.98% | researchgate.netscientific.net |

Kinetic models have been developed based on the Tishchenko aldol condensation reaction mechanism, and the values of the respective reaction rate constants have been determined experimentally to verify these models. scirp.orgresearchgate.net The rate constant for the acid-catalyzed formation of the intermediate 3-hydroxy-2,2,4-trimethylpentanal from the enol of isobutyraldehyde has been reported in the range of 1.2 x 10⁻⁴ to 5.6 x 10⁻⁴ s⁻¹ at 80°C. smolecule.com

Determination of Reaction Rate Constants

Kinetic studies are typically performed by analyzing the concentration of reactants and products over time in a well-mixed reactor. youtube.comucsb.edu The rate constant (k) can then be calculated using the integrated rate law equation that corresponds to the determined order of the reaction. youtube.com For complex reactions, the rate constants for individual steps, such as the forward and backward reactions of esterification and hydrolysis, may be determined. researchgate.net Factors such as temperature significantly influence the reaction rate constant, often showing an exponential increase with rising temperature. researchgate.net For instance, in related glycerolysis-interesterification reactions, rate constants were found to increase with both temperature and mixing rate. researchgate.net

Mass Balance Analysis in Reactor Systems

A mass balance is a critical accounting of all materials entering, leaving, generating, consuming, and accumulating within a reactor system. colorado.edukfupm.edu.sa It is an application of the law of conservation of mass, stating that mass is neither created nor destroyed. kfupm.edu.sa The general mass balance equation is:

Input + Generation - Output - Consumption = Accumulation kfupm.edu.sa

For a continuous, steady-state process for producing Hydroxy-2,2,4-trimethylpentyl isobutyrate, the accumulation term is zero. kfupm.edu.sa The mass balance equation for each chemical component (j) in a reactor volume (V) can be written, taking into account inflow/outflow rates (Q), concentrations (c), and the rate of reaction (R). ucsb.edu

Components for Mass Balance:

Input: Isobutyraldehyde (reactant), Catalyst (e.g., sodium hydroxide, sodium methoxide). researchgate.netresearchgate.net

Output: this compound (product), 2,2,4-trimethyl-1,3-pentanediol (by-product), 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (by-product), unreacted isobutyraldehyde, catalyst residues. google.com

To solve the material balance, kinetic expressions for the production rates of each component are required. colorado.edu This analysis is essential for calculating reactant conversion, product yield, and selectivity, which are key performance indicators for the reactor.

Continuous-Flow Reactor Dynamics

Continuous-flow reactors, such as tubular flow reactors, offer advantages for the industrial synthesis of this compound, including improved process control and productivity. google.comnih.gov In a continuous process, reactants are continuously fed into the reactor, and the product stream is continuously withdrawn. google.com A preferred continuous process involves the use of a tubular flow reactor, which may contain mixing elements to ensure homogeneity. google.com

The dynamics within the reactor are governed by factors such as residence time, temperature, and pressure. google.comfrontiersin.org For example, a continuous process for this synthesis can achieve a product composition of 91.5% this compound, 0.9% 2,2,4-trimethyl-1,3-pentanediol, and 7.3% 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. google.com The residence time within the reaction zone can range from 0.25 to 3 hours. google.com The use of continuous-flow systems allows for better heat and mass transfer, which is particularly important for exothermic reactions. nih.govresearchgate.net

Process Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield and minimizing by-products. google.comgoogle.com This involves careful control over catalyst selection, reactant ratios, reaction time, and temperature. researchgate.netgoogle.com

Influence of Catalyst and Reactant Ratios

The choice of catalyst is a key factor in the synthesis of this compound. google.com Various catalysts have been investigated, including alkali metal hydroxides, alkali metal alkoxides, and hydrotalcite-like materials. researchgate.netresearchgate.netgoogle.com Sodium hydroxide is often selected as an optimal catalyst for the reaction. researchgate.net The use of sodium alcoholates, such as sodium methoxide, in a one-step process has been shown to be effective, overcoming issues associated with two-step processes that use inorganic alkalis. researchgate.netgoogle.com

The ratio of catalyst to reactant significantly impacts the reaction. For sodium alcoholate catalysts, the molar consumption is typically in the range of 0.7% to 4% of the total isobutyraldehyde amount, with an optimal range often being 2% to 2.5%. google.com In one study, using sodium methoxide as a catalyst at a ratio of 4 g per 200 g of isobutyraldehyde resulted in an isobutyraldehyde conversion of over 80% and a selectivity for the target product of over 97%. researchgate.net Another study identified an optimal catalyst dosage of 2%. researchgate.net The concentration of alkali metal salt catalysts is generally in the range of 0.3% to 5% by weight based on the aldehyde. google.com

| Catalyst | Catalyst Ratio (to Isobutyraldehyde) | Conversion of Isobutyraldehyde (%) | Selectivity of Target Product (%) | Source |

|---|---|---|---|---|

| Sodium Hydroxide | 2% | 93.10 | 92.98 | researchgate.net |

| Sodium Methoxide (MeONa) | 2% (4g per 200g) | >80 | >97 | researchgate.net |

| Alkali Metal Salt | 0.3% - 5% (by weight) | Not specified | Not specified | google.com |

| Sodium Alcoholate | 0.7% - 4% (molar) | Not specified | High single-pass yield | google.com |

Control of Reaction Duration and Conditions

Controlling the reaction time and temperature is essential for maximizing the yield of this compound while minimizing the formation of by-products like 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB). google.com

The optimal reaction temperature is typically between 70°C and 100°C. google.com A preferred range is 75°C to 85°C, as lower temperatures decrease the reaction rate, and higher temperatures promote the formation of by-products. google.com However, other studies have found optimal temperatures at 50°C or 60°C depending on the catalyst and other conditions. researchgate.netresearchgate.net

The reaction duration is also a critical parameter. Sufficient time must be allowed for the reaction to proceed to completion, but extended times can lead to decreased yields. google.comresearchgate.net Reaction times typically range from 20 minutes to several hours. google.com For instance, a reaction time of about 20 minutes to 2 hours is often sufficient. google.com Specific optimized conditions have been reported as 4 hours at 50°C or 60°C. researchgate.netresearchgate.net Another process describes a reaction time of 15 hours at 80-85°C using a zinc-aluminum hydrotalcite catalyst. google.com The presence of water in the reaction mixture can significantly increase the formation of by-products and lower the conversion rate. google.com

| Catalyst | Temperature (°C) | Duration | Key Findings | Source |

|---|---|---|---|---|

| Alkali Metal Salt of Phenol | 75 - 85 (Preferred) | 20 min - 2 hours | Higher temps increase by-products. | google.com |

| Sodium Hydroxide | 50 | 4 hours | Optimal conditions from orthogonal experiments. | researchgate.net |

| Sodium Methoxide (MeONa) | 60 | 4 hours | Achieved >97% selectivity. | researchgate.net |

| Zinc-Aluminum Hydrotalcite | 80 - 85 | 15 hours | Example of using alternative catalysts. | google.com |

| Lithium Aluminum Hydrotalcite | 95 - 100 | 18 hours | Example of using alternative catalysts. | google.com |

Batch Reactor Configuration

The synthesis of this compound is often carried out in a batch reactor configuration, especially in laboratory and smaller-scale production. researchgate.netucsb.edu A batch reactor is a vessel in which reactants are placed to carry out a reaction, and the products are removed at the end of the reaction period. ucsb.edu This configuration is assumed to be well-stirred, ensuring uniform concentration and temperature throughout the reactor volume. ucsb.edu

In a typical laboratory setup, the catalyst is first introduced into a multi-necked flask under an inert atmosphere (e.g., nitrogen). google.com The reactant, isobutyraldehyde, is then gradually added while maintaining vigorous stirring and controlling the temperature. google.com After the addition is complete, the mixture is held at the reaction temperature for a specified duration to ensure the reaction is finalized. google.com The simplicity of batch reactors makes them suitable for studying reaction kinetics and optimizing process parameters before scaling up to continuous production. researchgate.netucsb.edu

Chemical Transformations and Derivatization Studies

Esterification Reactions

As an ester alcohol, 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate participates in esterification reactions. The compound itself is synthesized through the esterification of 2,2,4-trimethyl-1,3-pentanediol (B51712) with isobutyric acid, typically under acidic catalysis.

Further esterification of its free hydroxyl group is a key transformation. It can be reacted with an additional molecule of isobutyric acid to produce 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. google.comgoogle.com This reaction can be facilitated by reacting the monoisobutyrate in the presence of an alkali metal isobutyrate at elevated temperatures. google.com A process has also been described for synthesizing the diisobutyrate via the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct from the monoisobutyrate's production. google.com Esters, in general, react with acids, which can liberate heat along with the constituent alcohols and acids. noaa.gov

A sample reaction for the formation of the diisobutyrate is detailed below:

| Reactants | Catalyst | Temperature | Duration | Product |

| 2,4-diisopropyl-5,5-dimethylmetadioxane, Isobutyric Acid | p-toluenesulfonic acid | 120°C | 7 hours | 2,2,4-trimethyl-1,3-pentanediol diisobutyrate |

This interactive table summarizes a preferred process for synthesizing the diisobutyrate ester. google.com

Reactions with Glycol Ethers Leading to Polycarboxylic Acids

Specific research detailing the reaction of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate with glycol ethers to form polycarboxylic acids is not extensively available in the public domain. While the compound is used in formulations alongside glycol ethers like ethylene (B1197577) glycol and propylene (B89431) glycol, these are typically applications as co-solvents in paints rather than reactants for synthesizing polycarboxylic acids. scribd.com In general terms, as an ester, it can react with acids to generate heat. noaa.gov Strong oxidizing acids can lead to vigorous reactions. nih.govnoaa.gov

Formation of Oxyethylene Derivatives

The presence of a reactive hydroxyl group makes 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate a suitable hydrophobe for producing oxyethylene derivatives. researchgate.net This process, known as ethoxylation, involves the addition of ethylene oxide to the alcohol group, creating a polyether chain. researchgate.net

A primary application of ethoxylation is the synthesis of nonionic surfactants. researchgate.net A series of ethoxylates of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate have been successfully synthesized, demonstrating its utility as a C12 hydroxyester hydrophobe for creating new surface-active agents. researchgate.net These derivatives exhibit properties characteristic of nonionic surfactants and can be used as intermediates in the manufacture of various surfactant types. researchgate.netatamankimya.com The general reaction involves subjecting the C12 alcohol-ester to ethoxylation, which extends a hydrophilic polyethylene (B3416737) oxide chain from the original molecule's hydroxyl group. researchgate.net

The nonionic surfactants derived from 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate have been studied for their surfactant properties. researchgate.net Key parameters investigated include surface tension and the critical micelle concentration (CMC). researchgate.net The CMC is a fundamental characteristic representing the concentration at which surfactant molecules begin to aggregate in the bulk solution to form micelles. arxiv.orgnih.gov It is typically identified by a distinct breakpoint in the curve of surface tension versus the logarithm of the surfactant concentration. asianpubs.org Below the CMC, surfactants arrange at the solution's surface, reducing surface tension. arxiv.org At and above the CMC, the surface becomes saturated, and further addition of the surfactant leads to micelle formation in the bulk liquid, with the surface tension remaining at a relatively constant, minimal value. arxiv.orgresearchgate.net

The table below illustrates the conceptual relationship between surfactant concentration and surface properties.

| Surfactant Concentration | Surface Tension | Micelle Formation |

| Below CMC | Decreases with increasing concentration | No |

| At CMC | Reaches a minimum, constant value | Begins |

| Above CMC | Remains at the minimum, constant value | Yes |

This interactive table demonstrates the general principle of how surface tension measurement is used to determine the Critical Micelle Concentration (CMC) of a surfactant. arxiv.orgasianpubs.orgresearchgate.net

Role as a Chain Transfer Agent in Polymerization Processes

In polymer chemistry, a chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth while initiating a new chain. wikipedia.org This process is deliberately used to control or reduce the molecular weight of the final polymer. wikipedia.org Common chain transfer agents typically possess a weak chemical bond that facilitates the transfer reaction. wikipedia.org

While 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate is extensively used in polymer applications, particularly latex paints, its primary role is not as a chain transfer agent. atamanchemicals.comgrandviewresearch.comeastman.com Instead, it functions as a premier coalescing agent or a plasticizer. atamanchemicals.comeastman.comkianresin.com It is absorbed by the latex polymer particles, softening them and reducing the minimum film formation temperature (MFFT). chemicalbook.comsigmaaldrich.com This action promotes the fusion of polymer particles into a continuous, uniform film as the paint dries. atamanchemicals.comkianresin.comchemicalbook.com This mechanism is a physical interaction that enhances film properties, rather than a chemical chain transfer reaction that alters the polymer's fundamental molecular weight. kianresin.comchemicalbook.com

The addition of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate as a coalescent significantly enhances the final properties of polymer coatings. eastman.comkianresin.com It improves performance characteristics such as scrub resistance, washability, color development, touch-up quality, and resistance to mudcracking. eastman.comchemicalbook.com Its excellent hydrolytic stability makes it compatible with a wide range of latex emulsions, including those with high pH. atamanchemicals.comkianresin.com Furthermore, it can improve the thickening efficiency when used with associative thickeners. eastman.com

While beneficial at typical concentrations, the level of addition can impact the formulation's viscosity. scribd.com At very high concentrations, some formulations may experience negative effects such as significant viscosity increases or the formation of structural gel. atamanchemicals.comscribd.com

The following table summarizes the documented effects of this compound on latex paint properties.

| Property | Effect of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate |

| Film Formation | Reduces Minimum Film Formation Temperature (MFFT) atamanchemicals.comsigmaaldrich.com |

| Durability | Improves scrub resistance and washability eastman.comchemicalbook.com |

| Appearance | Enhances color development and flatness atamanchemicals.comeastman.com |

| Flexibility | Increases thermal flexibility and resistance to cracking eastman.com |

| Viscosity | Can enhance thickening efficiency with associative thickeners eastman.com |

| Stability | May cause gelling or coagulation at very high concentrations atamanchemicals.comscribd.com |

This interactive table outlines the influence of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate on various polymer paint properties.

Analytical Methodologies for Chemical Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for qualitative and quantitative analysis. nih.gov The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are employed for the analysis of Hydroxy-2,2,4-trimethylpentyl isobutyrate.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, GC is frequently used for its quantification. For instance, in indoor air analysis, this compound, along with others, can be collected using a solid-phase extraction (SPE) device and then analyzed by GC. bohrium.com The analysis is often performed using a flame ionization detector (FID), particularly because the compound is a liquid at room temperature. osha.gov

A typical GC system for this analysis would include a capillary column, such as a DB-WAX column (e.g., 60-m × 0.32-mm i.d., 0.5-µm df), which is capable of separating the analyte from the desorption solvent and potential interferences. osha.gov For quantitative analysis, working analytical standards are prepared by injecting known amounts of this compound into a solvent like carbon disulfide to create a calibration curve. osha.gov It is noteworthy that the commercial product, Texanol, contains two isomers, which results in two distinct peaks in the chromatogram; the total peak area is calculated as the sum of both for quantification purposes. bohrium.com

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography (GC) | osha.gov |

| Detector | Flame Ionization Detector (FID) | osha.gov |

| Column | 60-m x 0.32-mm i.d. capillary DB-WAX, 0.5-µm df | osha.gov |

| Solvent | Carbon disulfide | osha.gov |

| Quantification | Based on the sum of two isomer peaks | bohrium.com |

Coupled Capillary Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-resolution capillary gas chromatography (HRGC) coupled with mass spectrometry (MS) is a powerful technique for the detailed analysis of complex mixtures. This method offers high separation efficiency and specific detection. The detection of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate in food samples packed in polypropylene (B1209903) has been reported using HRGC-MS. sigmaaldrich.com This technique is particularly valuable for separating isomers and resolving complex sample matrices. researchgate.net The use of high-resolution columns, such as those with phenyl-methyl polysiloxane stationary phases, can significantly improve the separation performance for such compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. nih.gov While GC is more common for this compound, HPLC can be applied, especially when dealing with complex matrices or when derivatization is not desirable. nih.govresearchgate.net HPLC separates components based on their interactions with the stationary and mobile phases, and various detectors can be used for quantification. researchgate.net Information on specific HPLC methods for the direct analysis of this compound is less common in the literature compared to GC-based methods. ambeed.comijraset.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. researchgate.netaustinpublishinggroup.com This results in dramatic increases in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.nettsijournals.com UPLC systems operate at much higher pressures, which allows for the use of shorter columns and higher flow rates, reducing analysis time and solvent consumption. ijraset.comaustinpublishinggroup.com The enhanced resolution provided by UPLC can be particularly beneficial for separating the isomers of this compound and distinguishing them from other components in a mixture. tsijournals.comijcrt.org UPLC is often coupled with mass spectrometry (UPLC-MS/MS) to provide high sensitivity and specificity, making it a powerful tool for trace analysis. ijraset.com

| Feature | HPLC | UPLC | Reference |

| Particle Size | > 2.5 µm | < 2 µm | austinpublishinggroup.com |

| Operating Pressure | Lower | Higher (up to 100 MPa) | ijraset.comaustinpublishinggroup.com |

| Analysis Time | Longer | Shorter | austinpublishinggroup.com |

| Resolution | Good | Superior | researchgate.net |

| Sensitivity | Good | Enhanced | researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the elemental composition of a sample or molecule and for elucidating the chemical structures of molecules.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. sigmaaldrich.comresearchgate.net It is a widely used method for the analysis of volatile and semi-volatile organic compounds, including this compound. nih.gov In a typical GC/MS analysis, the sample is first separated by the GC column, and then the individual components are introduced into the mass spectrometer, where they are ionized and detected. nih.gov

This technique was used to analyze volatile organic compound (VOC) emissions from paints containing Texanol. nih.gov Solid-phase microextraction (SPME) can be used for sample collection, followed by analysis by GC/MS to identify the various compounds emitted. nih.gov For quantitative determination in indoor air, a solid-phase extraction-type collection device can be used, followed by elution with a solvent like acetone (B3395972) and subsequent analysis by GC-MS. bohrium.com This method allows for sensitive determination without the need for solvent concentration. bohrium.com The use of GC/MS is suitable for the identification and quantification of the isomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. sigmaaldrich.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for the accurate mass determination of chemical compounds, which in turn allows for the elucidation of their elemental composition. In the analysis of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate, HR-ESI-MS can be utilized to determine its exact molecular weight and confirm its chemical formula, C12H24O3. nih.govkianresin.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate, particularly in complex matrices. The compound, being a mixture of two isomers, can potentially be separated using an appropriate LC column and mobile phase. researchgate.netchemicalbook.com

A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to aid ionization. The mass spectrometer, operating in either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode, would then detect the eluting isomers. The mass detector can be set to scan for the protonated molecule [M+H]+ of 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate. While specific LC-MS analytical methods for this compound are not extensively documented in scientific literature, its detection in polypropylene-packed food samples has been reported using coupled capillary gas chromatography-mass spectrometry (HRGC-MS), indicating its amenability to mass spectrometric analysis. atamankimya.com

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate, 1H, 13C, and 2D NMR experiments would provide detailed information about its carbon-hydrogen framework.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate has been recorded on a Bruker AM-270 instrument. nih.gov The spectrum provides evidence for the different carbon environments within the molecule. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For an ester like this, the carbonyl carbon (C=O) would appear significantly downfield. The carbons attached to oxygen atoms (C-O) would also be deshielded and appear at a lower field than the alkane-like carbons.

While a detailed, publicly available assignment of all peaks for 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate is not provided in the search results, a general interpretation can be made based on the known structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the different protons in the molecule. Key expected signals would include those for the methyl groups, the methylene (B1212753) protons, the methine proton of the isobutyrate group, and the proton on the hydroxyl-bearing carbon. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling relationships, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons over two to three bonds, helping to piece together the complete molecular structure.

UV/VIS Spectroscopy

UV/VIS spectroscopy measures the absorption of ultraviolet and visible light by a substance. For 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate, which is an aliphatic ester, significant absorption in the UV-Vis region is not expected. Aliphatic esters lack extensive chromophores (light-absorbing groups). The carbonyl group (C=O) in the ester functional group has a weak n→π* transition, which typically occurs in the region of 200-215 nm. specialchem.com This absorption is often not strong enough for quantitative analysis unless high concentrations are used. The absence of conjugation or aromatic rings in the molecule means there are no π→π* transitions in the near-UV or visible range. Therefore, UV/VIS spectroscopy is generally not a primary method for the detailed characterization or quantification of this compound.

Environmental Distribution and Fate Research

Occurrence in Environmental Matrices

Hydroxy-2,2,4-trimethylpentyl isobutyrate is frequently detected in indoor air, a consequence of its use as a coalescing agent in latex paints and as a component in other building materials. atamanchemicals.comchemicalbook.com As a semi-volatile organic compound (SVOC), it is slowly released from sources over time. chemicalbook.com

Studies have consistently identified its presence in residential environments. Indoor measurements have reported median concentrations below 2 µg/m³ but have also recorded maximum concentrations reaching as high as 12,000 µg/m³. europa.eu A study of six houses in Sapporo, Japan, found the compound in every home, with the highest concentration of 20.8 μg/m³ measured in a newly constructed house, pointing to building materials and furniture as significant sources. nih.gov A broader nationwide survey in Japan also confirmed that this compound is found at high concentrations and/or with high frequency in indoor air. researchgate.net Its use is widespread in products such as adhesives, sealants, inks, toners, fillers, and plasters. atamanchemicals.com

Table 1: Reported Concentrations of this compound in Indoor Air

| Study Location/Type | Reported Concentration Range | Key Findings/Context | Source(s) |

|---|---|---|---|

| General Indoor Measurements | Median: < 2 µg/m³; Max: up to 12,000 µg/m³ | Represents a range from typical to high-level contamination. | europa.eu |

| Sapporo, Japan (6 houses) | Highest concentration of 20.8 µg/m³ | Detected in all houses, with the highest level in a new build. | nih.gov |

| Nationwide Survey, Japan | High concentration and/or high frequency | Identified as a common indoor air pollutant. | researchgate.net |

Research has confirmed the migration of this compound from packaging materials into food products. A significant study analyzed foods packaged in polystyrene and polypropylene (B1209903) cups from numerous suppliers. nih.govtandfonline.com The compound was detected in 55% of the samples packaged in polystyrene and 50% of those in polypropylene. nih.govtandfonline.com

The origin of the contamination was traced to its use as a coalescent in printing inks applied to the exterior of the plastic cups. nih.govtandfonline.com The amounts that migrated into the food were in the microgram per kilogram range. For polystyrene cups, concentrations ranged from 1.2 to 64.5 µg/kg, with an average of 25.1 µg/kg. nih.govtandfonline.com In polypropylene cups, the levels were slightly lower, ranging from 0.9 to 45.7 µg/kg, with an average of 10.8 µg/kg. nih.govtandfonline.com The detection of this compound in food samples packed in polypropylene has been confirmed by other sources as well. atamanchemicals.comchemicalbook.comsigmaaldrich.com

Table 2: Migration of this compound into Food from Packaging

| Packaging Material | Detection Frequency | Concentration Range (µg/kg) | Average Concentration (µg/kg) | Source(s) |

|---|---|---|---|---|

| Polystyrene Cups | 55% | 1.2 - 64.5 | 25.1 | nih.govtandfonline.com |

| Polypropylene Cups | 50% | 0.9 - 45.7 | 10.8 | nih.govtandfonline.com |

Environmental Transformation Processes

This compound exhibits excellent hydrolytic stability. chemicalbook.comeastman.comeastman.com This chemical stability is a key property, allowing for its effective use in various formulations, including high-pH latex paints. chemicalbook.com While related diester compounds like 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate are expected to undergo hydrolysis in environmental conditions (pH 5 to 9), the monoester form is notably more resistant to this transformation process. nih.gov

Multiple sources confirm that this compound is readily biodegradable. atamanchemicals.comeastman.comcoatingsworld.comspecialchem.comcoatino.com This characteristic suggests that the compound is unlikely to persist in the environment for extended periods. eastman.com Its biodegradability has contributed to it receiving a "Green Label Type II" certificate in China, recognizing it as an environmentally friendly product. eastman.comcoatingsworld.com This property is also a factor in its permitted use in certain non-food pesticide formulations. grandviewresearch.com

Environmental Transport and Mobility

The environmental transport and mobility of this compound are governed by its key physicochemical properties. It has a relatively low vapor pressure, low water solubility, and a high octanol-water partition coefficient. chemicalbook.com

Soil Adsorption and Mobility (Koc Value)

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical measure for predicting the mobility of a chemical in soil. A low Koc value suggests that a substance will not adsorb strongly to soil and is therefore more likely to be mobile, potentially leaching into groundwater. chemsafetypro.com

For 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, the logarithm of the Koc value (log Koc) has been reported as 1.47. rempec.org This relatively low value indicates a high to very high mobility potential in soil environments. chemsafetypro.com Chemicals with low adsorption affinity to soil, like this compound, are more prone to movement within the soil profile. chemsafetypro.comnih.gov The mobility is influenced by various soil properties, with organic matter content being a significant factor. nih.gov

Table 1: Soil Adsorption and Mobility of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate

| Parameter | Value | Mobility Classification |

| Log Koc | 1.47 rempec.org | High to Very High chemsafetypro.com |

| Koc | ~29.5 | High to Very High chemsafetypro.com |

Note: The Koc value is estimated from the provided log Koc value.

Bioconcentration Potential in Aquatic Organisms (BCF)

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. ecetoc.org The bioconcentration factor (BCF) is a key indicator used in environmental risk assessment. ecetoc.orgecetoc.org

The potential for a substance to bioaccumulate is often related to its lipophilicity, which can be predicted by the n-octanol-water partition coefficient (Kow). ecetoc.orgecetoc.org For 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, the logarithm of the Kow (log Kow) is reported as 3.47. rempec.org

Based on this log Kow value, the compound is considered to have a moderate potential to bioaccumulate. rempec.org The bioconcentration potential generally increases with the log Kow up to a certain point. ecetoc.org It is important to note that BCF values can be influenced by various experimental factors, and field data can differ from laboratory predictions. nih.gov

Table 2: Bioconcentration Potential of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate

| Parameter | Value | Bioaccumulation Potential |

| Log Kow | 3.47 rempec.org | Moderate rempec.org |

Compound Names Mentioned

Ecotoxicological Investigations in Non Human Biota

Aquatic Organism Studies

Standardized laboratory tests are employed to evaluate the toxicity of Hydroxy-2,2,4-trimethylpentyl isobutyrate to representative species from different trophic levels in the aquatic environment. These include primary producers (algae), primary consumers (invertebrates like Daphnia), and secondary consumers (fish).

Effects on Algae Growth Rate and Biomass

Table 1: Effects of this compound on Algae

| Species | Duration | Endpoint | Effect Concentration (mg/L) |

|---|---|---|---|

| Pseudokirchneriella subcapitata | 72 hours | Growth Rate Inhibition (EC10) | 0.04 |

| Pseudokirchneriella subcapitata | 72 hours | Growth Rate Inhibition (EC50) | 23 |

Daphnia Immobilization Assays

Daphnia magna, a small freshwater crustacean, is a standard model organism for assessing the acute toxicity of chemicals to aquatic invertebrates. unipd.itbiobide.com Acute immobilization assays are conducted to determine the concentration of a substance that causes immobility in a certain percentage of the test population over a defined period, typically 48 hours. For this compound, a 48-hour acute immobilization test with Daphnia magna was performed. europa.eu The study determined the EC50, the concentration at which 50% of the daphnids were immobilized, to be 0.11 mg/L. marisanbg.com

**Table 2: Acute Toxicity of this compound to *Daphnia magna***

| Species | Duration | Endpoint | Effect Concentration (mg/L) |

|---|---|---|---|

| Daphnia magna | 48 hours | Immobilization (EC50) | 0.11 |

Acute Aquatic Toxicity in Fish (e.g., Rainbow Trout)

To evaluate the acute toxicity to fish, studies are often conducted on species like the rainbow trout (Oncorhynchus mykiss). canada.ca These tests typically determine the lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test fish over a 96-hour period. For this compound, acute toxicity studies have been performed on fish. One such study reported a 96-hour LC50 for a fish species to be greater than the water solubility of the compound, indicating low acute toxicity. Another source indicates an LC50 of > 3.55 mg/L in a 6-hour test with rats, though this is an inhalation value and not directly comparable to aquatic toxicity in fish. fishersci.com More specific data from a 96-hour study on a relevant fish species would be necessary for a complete assessment.

Table 3: Acute Aquatic Toxicity of this compound in Fish

| Species | Duration | Endpoint | Effect Concentration (mg/L) |

|---|---|---|---|

| Fish (unspecified) | 96 hours | Lethality (LC50) | > Water Solubility |

Computational Chemistry and Environmental Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to predict the physicochemical properties and biological activities (including toxicity and environmental fate) of chemicals based on their molecular structure. specialchem.comresearchgate.net These models establish a mathematical relationship between the chemical structure and a specific property, allowing for the estimation of parameters for compounds that have not been experimentally tested. researchgate.net For environmental assessment, QSARs are invaluable for predicting how a substance like Hydroxy-2,2,4-trimethylpentyl isobutyrate will behave in various environmental media. up.ptrsc.org

A critical parameter in determining the environmental fate of a chemical is the n-octanol/water partition coefficient (Kow), typically expressed as its logarithm (log Kow). This value describes a chemical's lipophilicity, or its tendency to partition into fatty tissues and organic matter rather than water. A higher log Kow suggests a greater potential for bioaccumulation and sorption to soil and sediment. umweltbundesamt.de

QSAR models can reliably predict the log Kow value. For this compound (CAS No. 25265-77-4), a predicted log Kow of 3.0 has been reported using the KOWWIN model. oecd.org This value indicates a moderate tendency to partition into organic phases over water. The log Kow is a foundational parameter used in more complex environmental models to estimate other endpoints, such as the bioconcentration factor (BCF) in aquatic organisms. umweltbundesamt.de

Different QSAR models employ various algorithms and calculation methods to predict log Kow, which can result in slightly different estimated values. A comparison of these models provides a more robust understanding of the likely range for a chemical's properties. The primary types of models are fragment-based, like KOWWIN, and atom-based, like models in the ALOGP family.

Kowwin: This widely used model is part of the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.gov KOWWIN calculates log Kow using a fragment constant methodology, where the chemical structure is broken down into its constituent atoms and functional groups. umweltbundesamt.deepa.gov Each fragment is assigned a coefficient, and these are summed along with correction factors to produce the final log Kow estimate. epa.gov For this compound, this method yields a predicted value of 3.0. oecd.org

AlogP (Atom-based LogP): This family of models calculates log P based on the contributions of individual atoms. XLogP3 is a well-known atom-based method that also includes correction factors for intramolecular interactions. For this compound, the XLogP3 model predicts a log P value of 2.8.

MlogP (Moriguchi LogP): The MlogP model is a regression-based approach that uses a larger set of 13 structural parameters to calculate log P. It is recognized for its ability to handle a wide variety of chemical structures.

The predicted values from these models for this compound are quite consistent, suggesting a moderate potential for partitioning into organic media.

Data Table: Predicted log Kow Values for this compound

| QSAR Model | Prediction Method | Predicted log Kow Value | Source |

|---|---|---|---|

| Kowwin | Fragment Constant | 3.0 | oecd.org |

| XLogP3 (AlogP family) | Atom-based Contribution | 2.8 |

Molecular Simulation Approaches for Environmental Behavior

Beyond QSAR, molecular simulation approaches like molecular dynamics (MD) offer a more detailed, physics-based view of a chemical's behavior at the atomic level. tu-darmstadt.de These simulations model the movements and interactions of every atom in a system over time, providing fundamental insights into processes that govern environmental fate. arxiv.org

For a compound like this compound, molecular dynamics simulations could be used to:

Visualize Partitioning: Simulate the interface between water and an organic solvent (like n-octanol) to directly observe the partitioning behavior of the molecule and calculate the free energy of transfer, which is directly related to the partition coefficient.

Understand Interactions: Model the specific interactions, such as hydrogen bonding, between the hydroxyl group of the compound and surrounding water molecules. arxiv.org This can help explain its water solubility and behavior in aqueous environments.

Simulate Membrane Transport: Investigate how the molecule interacts with and crosses biological membranes, providing a mechanistic understanding of its potential for bioaccumulation.

While these simulation methods are powerful for understanding the fundamental interactions that drive environmental behavior, specific molecular dynamics studies focused on the environmental fate of this compound were not identified in available research. However, the principles of MD are broadly applied in computational chemistry to study similar compounds and processes. tu-darmstadt.de

Isolation and Characterization from Natural Sources

Discovery in Plant Extracts (e.g., Trichilia hirta)

A notable discovery of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate as a natural product was reported from the plant species Trichilia hirta. nih.govresearchgate.net This plant, belonging to the Meliaceae family, has been the subject of phytochemical studies to explore its chemical constituents. In a 2016 study published in Natural Product Communications, researchers documented the isolation of this known ester from Trichilia hirta. nih.govresearchgate.net

The investigation of Trichilia hirta also led to the isolation of several other compounds, highlighting the complex chemical profile of this plant. Alongside 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, a novel oleanane-type triterpene, 15-chloro-β-amyrone, was identified. nih.govresearchgate.net Additionally, other known triterpenoids, taraxer-3-one and β-taraxerol, and two novel esters, 3-(isobutyryloxy)-2,2,4-trimethylpenty palmitate and 3-(isobutyryloxy)-2,2,3-trimethylpenty stearate, were also isolated from the same plant source. nih.govresearchgate.net

The identification of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate was achieved through the analysis of its spectroscopic data and by comparing it with existing literature data for the compound. nih.govresearchgate.net This comparative approach is a standard and crucial step in the structural elucidation of known compounds from new natural sources.

Methodologies for Natural Product Isolation

The isolation of a specific chemical compound from a complex plant extract is a meticulous process that involves several key stages. While the specific experimental details for the isolation of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate from Trichilia hirta are detailed in the primary research article, the general principles of natural product isolation provide a framework for understanding the process.

Extraction: The initial step involves the extraction of chemical constituents from the plant material. This is typically achieved by using solvents of varying polarities to draw out a broad range of compounds.

Fractionation and Chromatography: Following extraction, the crude extract is subjected to fractionation to separate the components based on their chemical and physical properties. A variety of chromatographic techniques are commonly employed for this purpose. These can include:

Column Chromatography: A fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates, leading to their separation.

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of separation and for identifying the fractions containing the compound of interest.

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient chromatographic technique that uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation.

Structural Elucidation: Once the compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry. The primary methods used for the characterization of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate from Trichilia hirta included:

Spectroscopic Analysis: This encompasses a range of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which provides information about the hydrogen and carbon framework of the molecule.

High-Resolution Mass Spectrometry (HRMS): This technique, specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) as mentioned in the study, is used to determine the precise molecular weight and elemental composition of the compound. nih.govresearchgate.net

The combination of these methodologies allows for the unambiguous identification of known compounds like 3-hydroxy-2,2,4-trimethylpentyl isobutyrate from a natural matrix.

Research Findings Summary

The table below summarizes the key findings related to the isolation of Hydroxy-2,2,4-trimethylpentyl isobutyrate from Trichilia hirta.

| Parameter | Finding | Reference |

| Natural Source | Trichilia hirta (Meliaceae) | nih.govresearchgate.net |

| Compound Isolated | 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | nih.govresearchgate.net |

| Other Co-isolated Compounds | 15-chloro-β-amyrone, taraxer-3-one, β-taraxerol, 3-(isobutyryloxy)-2,2,4-trimethylpenty palmitate, 3-(isobutyryloxy)-2,2,3-trimethylpenty stearate | nih.govresearchgate.net |

| Characterization Methods | Spectroscopic data, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Comparison with literature data | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. How can Hydroxy-2,2,4-trimethylpentyl isobutyrate be structurally distinguished from related esters like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)?

- Methodology : Use CAS registry numbers and analytical techniques (e.g., NMR, FTIR) to differentiate mono- and diesters. For example:

- This compound : CAS 25265-77-4, molecular formula C₁₂H₂₄O₃, contains ~40% 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate .

- TXIB : CAS 6846-50-0, a diester with molecular formula C₁₆H₃₀O₄ .

- Key Data :

| Parameter | This compound | TXIB |

|---|---|---|

| CAS Number | 25265-77-4 | 6846-50-0 |

| Molecular Formula | C₁₂H₂₄O₃ | C₁₆H₃₀O₄ |

| Functional Groups | Monoester + alcohol | Diester |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines and hazard communication standards:

- Use engineering controls (e.g., fume hoods) if airborne concentrations exceed exposure limits .

- Implement emergency measures: eye wash stations, showers, and decontamination protocols for skin contact .

- Prohibit eating/drinking in labs and ensure contaminated clothing is professionally cleaned .

Q. How should researchers validate the purity of commercial samples, given its mixture composition (~40% 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate)?

- Methodology : Use gas chromatography (GC) with flame ionization detection. Calibrate using reference standards and report purity as a percentage of the dominant component (e.g., 60.0% by GC for the monoester) .

- Example GC Parameters :

- Column: Polar stationary phase (e.g., DB-WAX).

- Detector: FID at 250°C.

- Split ratio: 10:1.

Advanced Research Questions

Q. What chromatographic methods are suitable for analyzing its interactions in polymer dispersions?

- Methodology : Reverse-phase HPLC with optimized mobile phases. For example:

- Buffer : 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6) .

- Mobile Phase : Methanol-buffer (65:35 v/v), degassed and filtered .

Q. How can researchers resolve nomenclature contradictions in literature (e.g., confusion with TXIB)?

- Methodology : Cross-reference CAS numbers, structural descriptors (IUPAC names), and analytical data (e.g., mass spectrometry for molecular weight confirmation). For example:

- TXIB (diisobutyrate) has a higher molecular weight (286.41 g/mol vs. 216.32 g/mol for the monoester) .

- Key Practice : Use databases like PubChem or Reaxys to verify synonyms and structural diagrams.

Q. What role does this compound play as a coalescing agent in aqueous polymer dispersions?

- Mechanistic Insight : Reduces the minimum film-forming temperature (MFFT) of polymers by plasticizing polymer particles, enabling fusion at lower temperatures.

- Experimental Design : Formulate dispersions with varying concentrations (e.g., 1–5% w/w) and assess film clarity, mechanical properties, and VOC emissions .

Q. How can its VOC emissions be quantified in environmental studies?

- Methodology : Use GC/MS with internal standards (e.g., toluene-d₈). Sampling via bag methods followed by thermal desorption:

- GC Conditions : DB-5MS column, splitless injection, EI source.

- Quantification : Compare peak areas against calibration curves for Texanol (reported emission rates: <1 µg/m³ in controlled studies) .

Data Contradiction Analysis

- Issue : Discrepancies in reported CAS numbers or functional roles (e.g., coalescent vs. plasticizer).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.